Tropine benzylate HCI

Description

Contextualizing Tropane (B1204802) Alkaloids in Scientific Inquiry

Tropane alkaloids are a class of naturally occurring compounds characterized by a distinctive bicyclic chemical structure known as the tropane ring. nih.govwikipedia.org This group of compounds is predominantly found in plants of the Solanaceae family, which includes species like deadly nightshade (Atropa belladonna) and devil's trumpet (Datura stramonium). wikipedia.orgresearchgate.net Well-known tropane alkaloids include atropine (B194438) and scopolamine (B1681570), which have a long history of use and study for their significant physiological effects. wikipedia.orgbohrium.com

The shared tropane moiety is the foundation for their biological activity, yet variations in the ester side chains result in a wide range of pharmacological effects. nih.govbohrium.com Researchers have been intrigued by these compounds for their ability to interact with the nervous system, particularly as anticholinergic agents that block muscarinic acetylcholine (B1216132) receptors. wikipedia.orgwikipedia.orgoup.com This has led to extensive research into their biosynthesis, chemical synthesis, and potential applications. oup.com The study of tropane alkaloids provides a rich field for understanding natural product chemistry and pharmacology.

Significance of Tropine (B42219) Benzylate HCl as a Research Probe

Tropine benzylate HCl is significant in research primarily due to its function as a muscarinic antagonist. wikipedia.org This means it binds to and inhibits the action of muscarinic acetylcholine receptors, which are crucial components of the parasympathetic nervous system. By blocking these receptors, tropine benzylate HCl can be used to investigate a variety of physiological processes.

First described in 1936, initial studies demonstrated its ability to relax smooth muscle and block signals from the vagus nerve. wikipedia.org Subsequent research confirmed its capacity to inhibit stomach acid secretion in animal models. wikipedia.org These properties make it a useful tool for studying the role of the muscarinic system in gastrointestinal function and smooth muscle regulation.

As a research probe, tropine benzylate HCl allows scientists to dissect the specific functions of muscarinic receptors in different tissues and systems. Its antagonistic activity helps in characterizing receptor subtypes and their downstream signaling pathways. This is essential for understanding the mechanisms underlying various physiological and pathological conditions.

Below is a table summarizing the key chemical properties of Tropine Benzylate and its hydrochloride salt.

| Property | Tropine Benzylate | Tropine Benzylate HCl |

| CAS Registry Number | 3736-36-5 | 1674-94-8 |

| Molecular Formula | C22H25NO3 | C22H25NO3.HCl |

| Molecular Weight | 351.44 g/mol | 387.90 g/mol |

| Melting Point | 152-153°C | 239-240°C |

| Appearance | Prisms from ether or benzene | Not specified |

This data is compiled from multiple sources. wikipedia.orgdrugfuture.comnih.gov

The synthesis of tropine benzylate can be achieved through a transesterification reaction between tropine and methyl benzilate. wikipedia.org This straightforward synthesis allows for its production for research purposes.

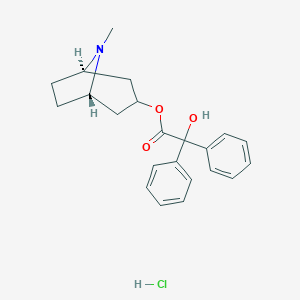

Structure

3D Structure of Parent

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3.ClH/c1-23-18-12-13-19(23)15-20(14-18)26-21(24)22(25,16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-20,25H,12-15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGDDPWSFYFMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937327 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(diphenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1674-94-8 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(diphenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tropine Benzylate Hcl and Its Derivatives

Established Synthetic Routes and Mechanistic Elucidation

The formation of tropine (B42219) benzylate HCl and the broader synthesis of tropane (B1204802) alkaloids rely on well-established chemical reactions. Understanding these pathways and their mechanisms is fundamental to the development of new synthetic strategies.

Esterification Reactions for Tropine Benzylate HCl Formation

The primary method for synthesizing tropine benzylate is through the esterification of tropine with benzilic acid or its derivatives. wikipedia.org A common approach involves a transesterification reaction between tropine and methyl benzilate. wikipedia.org Another method utilizes the reaction of tropine with benzoyl chloride, often in the presence of a base to neutralize the resulting hydrochloric acid. chemguide.co.uk To enhance the reaction rate, particularly with less reactive acyl chlorides like benzoyl chloride, tropine can first be converted to the more nucleophilic sodium phenoxide by treatment with sodium hydroxide (B78521) solution. chemguide.co.uk

A scalable synthesis of tropacocaine, a related tropane alkaloid, involves the esterification of 3,5-cycloheptadiene-1-ol with benzoyl chloride, yielding 95% of the desired product. acs.org This highlights the efficiency of esterification in building the core structure of these alkaloids. The direct esterification of tropine with tropic acid can also be employed, although this is more relevant to the synthesis of atropine (B194438). researchgate.net

The general mechanism of esterification involves the nucleophilic attack of the hydroxyl group of tropine on the carbonyl carbon of the benzoylating agent. In acid-catalyzed esterification, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the alcohol.

Interactive Table: Key Esterification Reactions for Tropine Benzylate and Related Compounds

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| Tropine | Methyl benzilate | Tropine benzylate | Transesterification | wikipedia.org |

| Tropine | Benzoyl chloride | Tropine benzylate | Base (e.g., NaOH) | chemguide.co.uk |

| 3,5-Cycloheptadiene-1-ol | Benzoyl chloride | Benzoate (B1203000) ester | - | acs.org |

| Tropine | Tropic acid | Atropine | Acid catalyst | researchgate.net |

| Tropine | Diphenyl hydroxy acetyl imidazole | Tropine benzilate | - | google.com |

Role of Tropine as a Precursor in Tropane Alkaloid Synthesis

Tropine, a 3-hydroxy derivative of the tropane skeleton, is a fundamental building block in the synthesis of a wide array of tropane alkaloids. uomustansiriyah.edu.iq Its bicyclic structure, containing both a pyrrolidine (B122466) and a piperidine (B6355638) ring system, provides the essential scaffold for these compounds. uomustansiriyah.edu.iq In the biosynthesis of many tropane alkaloids, tropine is esterified with various acids to produce the final active compounds. For instance, the esterification of tropine with (-)-tropic acid yields hyoscyamine (B1674123), which can then be racemized to atropine. uomustansiriyah.edu.iq

The biosynthesis of tropine itself begins with amino acids like ornithine or arginine, which are converted to the N-methyl-Δ¹-pyrrolinium cation, a common precursor for all tropane alkaloids. nih.gov In the Solanaceae plant family, two distinct tropinone (B130398) reductases (TRI and TRII) determine the subsequent pathway. TRI reduces tropinone to tropine (3α-tropanol), the precursor for esterified tropane alkaloids like atropine. pnas.org In contrast, TRII produces pseudotropine (3β-tropanol), which leads to the formation of non-esterified alkaloids called calystegines. nih.govpnas.org

Synthetic strategies often mimic these natural pathways. For example, the reduction of tropinone is a key step in obtaining tropine for subsequent esterification. mdpi.com The versatility of tropine as a precursor is further demonstrated by its use in the synthesis of various derivatives through reactions like the Mitsunobu reaction, where it is reacted with benzoic acid derivatives.

Exploration of Novel Synthetic Pathways

The demand for more efficient, selective, and diverse methods for synthesizing tropane alkaloids has driven the exploration of novel synthetic strategies. These modern approaches aim to overcome the limitations of classical methods and provide access to a wider range of structurally complex derivatives.

Stereoselective Synthesis Approaches for Tropane Scaffolds

The biological activity of tropane alkaloids is often highly dependent on their stereochemistry. Therefore, developing stereoselective synthetic methods is of paramount importance. One innovative approach involves the enantioselective ring-opening of tropinone using chiral lithium amides. cdnsciencepub.com This method can produce 6-N-carboalkoxy-N-methyl-2-cycloheptenones with up to 95% enantiomeric excess, providing a new route to tropane alkaloids with protected hydroxyl groups at the C-6 or C-7 positions. cdnsciencepub.com

Another powerful strategy is the organocatalyzed 1,3-dipolar cycloaddition of 3-oxidopyridinium betaines with dienamines. au.dkau.dknih.gov This method allows for the asymmetric (5+2) cycloaddition to construct the tropane scaffold with excellent control over peri-, regio-, diastereo-, and enantioselectivity. au.dkau.dknih.gov The reaction is enabled by the dienamine-activation of α,β-unsaturated aldehydes, which then react with the in situ-formed pyridinium (B92312) species. au.dkau.dk

Furthermore, a microwave-assisted, stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade of cyclopropanated pyrrole (B145914) and furan (B31954) derivatives has been developed. nih.govresearchgate.net This approach provides access to 8-aza- and 8-oxabicyclo[3.2.1]octanes in a highly diastereoselective and enantioselective manner, which are versatile building blocks for new cocaine analogues with substituents at the C-6/C-7 positions. nih.govresearchgate.net

Microwave-Assisted and Multicomponent Reactions in Tropane Derivatization

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of tropane derivatives. sciprofiles.comuni-regensburg.de For instance, microwave irradiation has been successfully employed in the extraction and synthesis of tropane alkaloids like atropine and scopolamine (B1681570). researchgate.net The combination of microwave heating with flow synthesis technologies presents a promising solution for scaling up these reactions. uni-regensburg.de

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular scaffolds in a single step. nih.gov The Robinson tropinone synthesis, a classic example of a biomimetic MCR, involves the condensation of a dialdehyde, a primary amine, and acetone-dicarboxylic acid to form the tropane core. mdpi.com More contemporary MCRs are being developed for the synthesis of tropane alkaloid analogues. For example, a copper(I)-mediated MCR of hydrazines, terminal alkynes, and 5-chloropentan-2-one has been used to synthesize aza analogues of tropane alkaloids. thieme-connect.comthieme-connect.com This reaction proceeds via an in situ generated azomethine imine and has been shown to be effective with a range of substituted terminal aralkynes. thieme-connect.comthieme-connect.com

Interactive Table: Novel Synthetic Approaches for Tropane Scaffolds

| Method | Key Reagents/Conditions | Product Type | Advantages | Reference(s) |

| Enantioselective Ring Opening | Tropinone, chiral lithium amides, LiCl | 6-N-carboalkoxy-N-methyl-2-cycloheptenones | High enantioselectivity (up to 95% ee) | cdnsciencepub.com |

| Asymmetric (5+2) Cycloaddition | 3-Oxidopyridinium betaines, α,β-unsaturated aldehydes, organocatalyst | Tropane derivatives | Excellent stereocontrol, high yields | au.dkau.dknih.gov |

| Microwave-Assisted Cascade | Cyclopropanated pyrroles/furans, electron-deficient dipolarophiles, microwave irradiation | 8-Aza- and 8-oxabicyclo[3.2.1]octanes | Stereoselective, access to C-6/C-7 substituted analogues | nih.govresearchgate.net |

| Copper-Catalyzed MCR | Hydrazines, terminal alkynes, 5-chloropentan-2-one, Cu(I) catalyst | Aza analogues of tropane alkaloids | High efficiency, atom economy | thieme-connect.comthieme-connect.com |

Synthesis of Structurally Modified Tropine Benzylate Derivatives for Mechanistic Studies

The synthesis of structurally modified tropine benzylate derivatives is crucial for conducting structure-activity relationship (SAR) studies and for elucidating the mechanisms of action of these compounds. By systematically altering the structure of the parent molecule, researchers can gain insights into the key functional groups and stereochemical features required for biological activity.

A unified synthetic approach has been developed to create a diverse library of tropane-related scaffolds. researchgate.net This strategy utilizes cycloadducts formed from the reaction of 3-hydroxy-pyridinium salts with vinyl sulfones or sulfonamides as key intermediates. researchgate.net These intermediates can then be further modified through the addition of substituents, cyclization reactions, or fusion of additional rings to generate a wide range of derivatives. researchgate.net

Another approach involves a general synthesis of tropane alkaloids and their analogues through the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. acs.org This strategy allows for late-stage functionalization at the N8, C3, C6, and C7 positions, which are critical for modulating biological properties. acs.org For instance, hydrolysis of the initial products can yield pseudotropine and tropine, which can then be acylated to produce other natural products like trans-3β-(cinnamoyloxy)tropane and datumetine. acs.org

The synthesis of N-(β-methylmercaptoethyl)-nor-tropine and its esters has also been reported, providing derivatives with altered properties for pharmacological evaluation. google.com These synthetic efforts, which often involve multi-step sequences including reduction and esterification, contribute to a deeper understanding of the structural requirements for the desired biological effects. google.com

Chemical Modification Strategies and Their Impact on Molecular Functionality

One primary modification strategy involves altering the substituents on the tropane ring itself. For instance, the introduction of a double bond between the C6 and C7 atoms of the tropine ring has been explored to assess its impact on neuromuscular blocking properties. inhn.org Another significant modification is the transposition of the nitrogen atom from the 8th to the 6th position, creating 6-azabicyclo[3.2.1]octane derivatives. inhn.org While some of these analogues retained a similar spectrum of action to their 8-azabicyclo counterparts, they did not exhibit superior characteristics. inhn.org Hydroxylation at the C-6 position of the tropane moiety is another key transformation, catalyzed by enzymes like H6H, which can also epoxidize 6,7-dehydrohyoscyamine (B569118) to scopolamine. nih.gov

The ester group is another frequent target for modification. The synthesis of tropine derivatives often involves esterification of the 3-OH group with various carboxylic acids. nih.gov Studies on dicarboxylic acid esters of tropine have shown that the nature of the diester linker is significant for the molecule's activity. nih.gov For example, replacing the benzilate group with other moieties, such as phenylacetate (B1230308) or various dicarboxylic acids like glutaric or fumaric acid, has been systematically investigated. nih.gov The hydrolysis of the benzoate ester to yield tropine, followed by re-esterification with different acyl groups (like cinnamoyl), allows for the synthesis of a wide range of analogues. nih.govacs.org Research has shown that having an ester group at the C-3 position with a side chain of fewer than five carbons is crucial for certain agonistic activities. rsc.org

Modifications at the nitrogen atom, typically N-methylation, are also critical. Quaternization of the nitrogen with various groups, particularly di- and trisubstituted benzyl (B1604629) groups, has been a major focus in the development of neuromuscular blocking agents. nih.govbiocrick.com The choice of the quaternizing group significantly influences the pharmacological profile. nih.gov Demethylation of the tropane nitrogen to form "nor" derivatives, such as in the preparation of nortropine (B26686) benzilate, is another important strategy to alter the compound's properties. google.comgoogle.com

These chemical modifications collectively allow for the fine-tuning of the molecule's structure to achieve a desired functional outcome, whether it is enhancing potency, altering selectivity for receptor subtypes, or modifying the duration of action.

Table 1: Impact of Chemical Modifications on Tropine Benzylate and its Derivatives

| Modification Site | Type of Modification | Impact on Molecular Functionality | Reference(s) |

|---|---|---|---|

| Tropane Ring | Introduction of C6-C7 double bond | Investigated for changes in neuromuscular blocking properties. | inhn.org |

| Transposition of N-atom from C8 to C6 | Resulted in compounds with a similar spectrum of action but no superior neuromuscular blocking characteristics. | inhn.org | |

| Hydroxylation at C6 | A key step in the biosynthesis of related alkaloids like scopolamine. | nih.gov | |

| Ester Group | Variation of the dicarboxylic acid linker | Significant for optimizing neuromuscular blocking actions and side effects. | nih.gov |

| Replacement of benzilate with phenylacetate | Creates analogues with different anticholinergic and antispasmodic profiles. | ||

| Esterification with short-chain fatty acids | Side chains with fewer than 5 carbons were found to be important for melatonin (B1676174) receptor agonism. | rsc.org | |

| Nitrogen Atom | Quaternization with benzyl groups | A key strategy to create potent bisquaternary neuromuscular blocking agents. | nih.govbiocrick.com |

Generation of Analogues for Structure-Activity Relationship Investigations

The systematic generation of analogues is fundamental to understanding the structure-activity relationships (SAR) of tropine benzylate and its derivatives. SAR studies aim to identify the specific structural features (pharmacophores) responsible for a compound's biological activity and to guide the design of new molecules with improved properties. nih.gov This is often achieved through an iterative process of synthesizing and testing libraries of related compounds. nih.gov

The synthesis of analogues typically starts from the core tropane skeleton, which can be derived from natural sources or synthesized. nih.govbiocrick.com A common synthetic route is the esterification of tropine with a variety of acyl chlorides or carboxylic acids. rsc.org For instance, reacting tropine with phenylacetyl chloride yields tropine phenylacetate. A more versatile approach involves a transesterification reaction, such as reacting tropine with methyl benzilate. wikipedia.org Advanced, scalable synthetic strategies, such as those starting from tropone, allow for late-stage diversification at multiple positions (N8, C3, C6, C7), providing a robust platform for producing a wide array of analogues for SAR studies. nih.govacs.org This method involves constructing the 8-azabicyclo[3.2.1]octane core via aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement. nih.gov

SAR investigations on tropine derivatives have yielded significant insights. For example, studies on over 250 quaternary tropine diesters revealed the importance of the quaternizing group, the diester linker, and the steric orientation of substituents on the tropane ring for neuromuscular blocking activity. nih.gov It was found that di- or trisubstituted alkoxy and/or acyloxybenzyl quaternaries of certain tropinyl diesters (e.g., glutaryl, fumaryl) showed an optimal profile. nih.govbiocrick.com

In another study focusing on melatonin receptor agonists, twenty-three tropine derivatives were synthesized and evaluated. rsc.orgrsc.org The results indicated that substituting the C-3 position with various acyl groups, such as a 4-butyryl piperidyl group, could significantly increase agonistic activity compared to the parent tropine. rsc.org The orientation of the C3 substituent has also been identified as a potentially important factor for the psychoplastogenic effects of tropane alkaloids. nih.govacs.org These detailed SAR studies, enabled by the synthesis of diverse analogues, are crucial for the rational design of new therapeutic agents based on the tropine scaffold. nih.govnih.gov

Table 2: Structure-Activity Relationship (SAR) of Selected Tropine Analogues

| Analogue/Derivative Class | Structural Variation | Observed Activity/SAR Finding | Reference(s) |

|---|---|---|---|

| Quaternary Tropine Diesters | Varied the quaternizing group (e.g., substituted benzyls) and the dicarboxylic acid linker (e.g., glutaryl, fumaryl). | The nature of both the quaternizing group and the linker significantly affects neuromuscular blocking potency and side effect profile. | nih.govbiocrick.com |

| Tropine Ester Derivatives | Esterification at C-3 with various acyl groups (acetyl, butyryl, valeryl, cinnamoyl). | Derivatives with a 4-butyryl piperidyl group or certain cinnamoyl groups showed increased agonistic activity at melatonin receptors. A side chain of less than 5 carbons was found to be crucial. | rsc.orgrsc.org |

| Benzatropine | A combination of the tropine skeleton and the benzohydryl moiety of diphenhydramine. | Acts as a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist and blocks dopamine (B1211576) reuptake. | nih.gov |

| N-functionalized Tropanes | Functionalization at the N8 position. | Can be accomplished in a single step via phthalimide (B116566) deprotection, olefin reduction, N–N bond cleavage, and reductive amination to yield diverse analogues. | nih.govacs.org |

| C6/C7 Substituted Tropanes | Olefin functionalization at C6/C7. | Enables access to analogues with modifications on the bicyclic core, crucial for detailed SAR. | nih.govacs.org |

Molecular Pharmacology and Mechanistic Characterization of Tropine Benzylate Hcl

Elucidation of Molecular Mechanisms of Action

Tropine (B42219) benzylate HCl is a tropane (B1204802) alkaloid derivative, and its pharmacological activity is primarily understood through its interactions with various neurotransmitter systems. smolecule.com Like other compounds in its class, its molecular actions are complex, involving multiple receptor types. bohrium.comnih.gov

Interference with Acetylcholine (B1216132) Activity at Receptors

Tropine benzylate HCl functions as an anticholinergic agent, meaning it interferes with the action of acetylcholine (ACh). smolecule.com Acetylcholine is a critical neurotransmitter in the nervous system, and its receptors are broadly classified into muscarinic and nicotinic types. nih.gov Tropine benzylate's primary mechanism involves blocking the activity of muscarinic acetylcholine receptors (mAChRs). wikipedia.orgwikipedia.org By competitively binding to these receptors, it prevents acetylcholine from exerting its usual effects. nih.govdrugbank.com This blockade disrupts the normal "rest-and-digest" functions of the parasympathetic nervous system. wikipedia.org The anticholinergic activity of tropine benzylate is comparable to that of atropine (B194438). drugbank.com

The interaction with cholinergic receptors can lead to a down-regulation of receptor density. Sustained activation of these receptors by agonists can cause a significant decrease in receptor concentration. pnas.org Conversely, blockade by an antagonist like atropine has been shown to increase receptor levels in central nervous system cultures, likely by preventing this endogenous regulation. pnas.org

Antagonistic Properties at Muscarinic Acetylcholine Receptors

Tropine benzylate HCl is a competitive antagonist at muscarinic acetylcholine receptors. nih.govwikipedia.org This means it binds to the same site as acetylcholine but does not activate the receptor, thereby blocking the neurotransmitter's action. drugbank.com Muscarinic receptors are G protein-coupled receptors with several subtypes (M1-M5) that are widely distributed throughout the body, including the central nervous system, smooth muscles, cardiac tissue, and exocrine glands. nih.govnih.gov

Tropine benzylate's structural similarity to other tropane alkaloids like atropine and scopolamine (B1681570) underpins its function as a muscarinic antagonist. wikipedia.org These compounds share a characteristic bicyclic tropane ring structure. bohrium.comresearchgate.net The antagonistic properties of these molecules are stereoselective, meaning the spatial arrangement of the atoms significantly influences their binding affinity and potency at muscarinic receptors. nih.gov

Interaction with Dopamine (B1211576) Transporters

In addition to its well-established anticholinergic effects, evidence suggests that tropine-based compounds can also interact with the dopamine transporter (DAT). smolecule.comnih.gov The DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling. nih.gov Some tropane derivatives, such as benztropine (B127874), which combines the tropine skeleton of atropine with the benzohydryl moiety of diphenhydramine, are potent inhibitors of dopamine reuptake. nih.govnih.gov This inhibition leads to an increased concentration of dopamine in the synapse. drugbank.com

Modulation of Histamine (B1213489) H1 Receptors

Some tropane-based structures also exhibit activity at histamine H1 receptors. drugbank.com Benztropine, for instance, has been shown to have antihistaminic effects comparable to pyrilamine. drugbank.com Histamine H1 receptors are G protein-coupled receptors involved in allergic and inflammatory responses. frontiersin.orgnews-medical.net They are widely expressed in various tissues, including smooth muscle cells, endothelial cells, and neurons in the central nervous system. wikipedia.org

Antagonism at H1 receptors can lead to effects such as sedation. wikipedia.org The potential for tropine benzylate HCl to interact with histamine H1 receptors adds another layer to its molecular pharmacology, suggesting a broader spectrum of activity than just muscarinic antagonism.

Comparative Molecular Pharmacology with Related Tropane Alkaloids

The pharmacological effects of tropane alkaloids are diverse, despite their shared core structure. bohrium.comresearchgate.net This diversity arises from differences in their receptor engagement profiles.

Distinctions in Receptor Engagement Profiles

While tropine benzylate, atropine, and scopolamine are all muscarinic antagonists, there are subtle but important differences in their interactions with receptor subtypes and other neurotransmitter systems. nih.govwikipedia.org Atropine, for example, is a non-selective muscarinic antagonist, binding to M1, M2, M3, M4, and M5 receptor subtypes. drugbank.com Scopolamine also has a high affinity for muscarinic receptors. nih.gov

Benztropine stands out due to its potent inhibitory effect on the dopamine transporter, a property less pronounced in atropine. nih.govdrugbank.com This dual action as a muscarinic antagonist and dopamine reuptake inhibitor gives it a unique pharmacological profile. nih.gov Other tropane derivatives, like tropisetron, act as serotonin (B10506) 5-HT3 receptor antagonists. nih.gov

The affinity of these compounds for their respective receptors can vary significantly. For instance, the S-(-)-isomer of hyoscyamine (B1674123) is estimated to be 30–300 times more potent as a muscarinic antagonist than the R-(+)-isomer, highlighting the importance of stereochemistry. nih.gov

Below is a table summarizing the primary receptor interactions of selected tropane alkaloids:

| Compound | Primary Receptor Target(s) | Primary Action |

| Tropine benzylate HCl | Muscarinic Acetylcholine Receptors | Antagonist wikipedia.org |

| Atropine | Muscarinic Acetylcholine Receptors (non-selective) | Antagonist drugbank.com |

| Scopolamine | Muscarinic Acetylcholine Receptors | Antagonist nih.gov |

| Benztropine | Muscarinic Acetylcholine Receptors (M1), Dopamine Transporter | Antagonist, Reuptake Inhibitor nih.govdrugbank.com |

| Cocaine | Dopamine, Serotonin, and Norepinephrine Transporters | Reuptake Inhibitor mpg.de |

| Tropisetron | Serotonin 5-HT3 Receptors | Antagonist nih.gov |

This table illustrates the distinct receptor engagement profiles that lead to the varied pharmacological effects observed among tropane alkaloids.

Analysis of Functional Selectivity

Functional selectivity, also known as biased agonism, describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. In the context of Tropine benzylate HCl, this phenomenon is primarily discussed in relation to its interaction with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). nih.govnih.gov GPCRs can signal through both G-protein-dependent and β-arrestin-dependent pathways. nih.govnih.gov The activation of these distinct pathways can lead to different cellular outcomes. nih.gov

Tropine benzylate HCl, like its structural relative atropine, is considered a muscarinic antagonist. wikipedia.orgsmolecule.com This means it binds to muscarinic acetylcholine receptors and blocks the action of the endogenous neurotransmitter, acetylcholine. wikipedia.orgsmolecule.com There are five subtypes of muscarinic receptors (M1-M5), which are expressed in various tissues and couple to different G-protein families. nih.govmdpi.com The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase. nih.govnih.gov

The concept of functional selectivity suggests that a ligand, such as Tropine benzylate HCl, might not block all signaling pathways equally. It could, for instance, act as an antagonist at the G-protein signaling pathway while having a different effect on the β-arrestin pathway. This differential modulation of downstream signaling cascades is a key area of investigation in molecular pharmacology. nih.gov

Research into the functional selectivity of various ligands at muscarinic receptors often involves comparing their effects on different signaling readouts. For example, studies might measure G-protein activation (e.g., GTPγS binding or second messenger production like inositol (B14025) phosphates or cyclic AMP) and β-arrestin recruitment or signaling (e.g., using bioluminescence resonance energy transfer - BRET - assays).

While specific data on the functional selectivity profile of Tropine benzylate HCl is not extensively detailed in the provided search results, the broader principles of muscarinic receptor pharmacology provide a framework for understanding how it might exhibit such properties. The bulky benzilate group in the molecule could influence its binding orientation within the receptor's binding pocket, potentially favoring conformations that lead to biased signaling.

The development of ligands with specific functional selectivity profiles is a significant goal in drug discovery, as it could lead to therapies with improved efficacy and fewer side effects. For instance, a ligand that antagonizes G-protein signaling while promoting β-arrestin-mediated pathways might have a different therapeutic profile than a non-selective antagonist. biorxiv.org

Receptor Binding and Ligand Receptor Interaction Studies

Quantitative Receptor Binding Affinity Profiling

The binding affinity of a compound to its receptor is a critical measure of its potency and potential selectivity. This is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half of the receptors in the absence of a radioligand. A lower Kᵢ value indicates a higher binding affinity.

Benztropine (B127874) is a centrally acting antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). frontiersin.org There are five distinct subtypes of muscarinic receptors (M1-M5), and the affinity of a ligand for each can determine its pharmacological profile. mdpi.com

Research indicates that benztropine functions as a direct antagonist of M1 and/or M3 muscarinic receptors. glpbio.com It is known to possess a high affinity for M1 receptors within the human brain. nih.govuc.pt One study utilizing rat brain membranes reported a high-affinity Kᵢ value of 0.59 nM for the M1 receptor. snmjournals.org Further studies have identified the M1 receptor as the critical target for some of benztropine's effects. pnas.org Benztropine is sometimes referred to as a selective M1 receptor antagonist. dergipark.org.tr

| Compound | M1 Kᵢ (nM) | M2 Kᵢ (nM) | M3 Kᵢ (nM) | M4 Kᵢ (nM) | M5 Kᵢ (nM) | Reference |

|---|---|---|---|---|---|---|

| Benztropine | 0.59 (rat) | Not Reported | Antagonist Activity Noted | Not Reported | Not Reported | glpbio.comsnmjournals.org |

| Atropine (B194438) | 0.17 | 0.339 | 0.209 | 0.107 | 0.316 | dergipark.org.tr |

| Scopolamine (B1681570) | 0.83 | 1.58 | 0.83 | 0.83 | 1.58 | dergipark.org.tr |

In addition to its anticholinergic activity, benztropine is a potent inhibitor of the presynaptic dopamine (B1211576) transporter (DAT). nih.gov This inhibition prevents the reuptake of dopamine from the synaptic cleft. frontiersin.org Studies have shown that the way benztropine interacts with the DAT differs from that of other classic dopamine uptake inhibitors like cocaine. snmjournals.org

The binding affinity of benztropine for the DAT has been quantified, with reported Kᵢ values of 130 nM and 237 nM. snmjournals.org Research into various analogues of benztropine has revealed a broad spectrum of binding affinities for the DAT, demonstrating how structural modifications to the parent molecule can significantly alter its interaction with the transporter. dergipark.org.trsnmjournals.org

| Compound/Analogues | DAT Kᵢ (nM) | Reference |

|---|---|---|

| Benztropine | 130 | snmjournals.org |

| Benztropine | 237 | snmjournals.org |

| Benztropine Analogues | 8.5 - 6370 | dergipark.org.trsnmjournals.org |

| Compound/Analogues | H1 Receptor Kᵢ (nM) | Reference |

|---|---|---|

| Benztropine | 1.1 | nih.gov |

| Benztropine | 1.3 | pnas.org |

| Benztropine Analogues | 16 - 37,600 | dergipark.org.trsnmjournals.org |

Dopamine Transporter Binding Characteristics

Theoretical Foundations of Ligand Binding

The interaction between a ligand like tropine (B42219) benzylate and its target receptors can be described by several fundamental pharmacological theories. These models provide a framework for understanding how binding affinity translates into a biological response, or lack thereof in the case of an antagonist.

The Occupation Theory , as first proposed by Clark, posits that the intensity of a pharmacological effect is directly proportional to the number of receptors occupied by a drug. According to this model, a maximal response is achieved when all receptors are occupied. For an antagonist like tropine benzylate, the theory suggests it occupies the receptor's binding site, thereby preventing the endogenous agonist (like acetylcholine) from binding and eliciting a response.

The Two-State Receptor Model provides a more nuanced view. This theory proposes that receptors can exist in at least two conformational states: an inactive state (R) and an active state (R), which are in equilibrium. Agonists have a higher affinity for the active R state, and upon binding, they shift the equilibrium towards R, triggering a biological response. In contrast, a neutral antagonist like tropine benzylate is thought to bind with equal affinity to both the R and R states, or preferentially to the inactive R state, without shifting the equilibrium. By occupying the receptor, it blocks agonists from binding and activating it, but does not by itself alter the basal level of receptor activity. This model is particularly useful for explaining the actions of not just full agonists and antagonists, but also partial agonists and inverse agonists.

While tropine benzylate acts as an orthosteric antagonist (binding to the primary agonist site), the theoretical frameworks of allosteric modulation are crucial for a complete understanding of receptor pharmacology.

The Allosteric Ternary Complex Model (ATCM) describes how a receptor can bind simultaneously to both an orthosteric ligand (A) and an allosteric modulator (B) at a topographically distinct site. This forms a ternary complex (ARB). The binding of the allosteric modulator can change the conformation of the receptor, which in turn alters the binding affinity and/or efficacy of the orthosteric ligand. This interaction is quantified by a cooperativity factor (α). A positive allosteric modulator (PAM) would increase the affinity or efficacy of the agonist, while a negative allosteric modulator (NAM) would decrease it.

Expanding on this, the Allosteric Two-State Model (ATSM) integrates the concepts of the ATCM with the two-state model. It considers how an allosteric modulator can affect not only the binding affinity of the primary ligand but also the equilibrium between the inactive (R) and active (R*) receptor states. These models are highly relevant for G-protein coupled receptors like the muscarinic receptors, where the formation of a ternary complex between the ligand, receptor, and G-protein is a key step in signal transduction.

Occupational and Two-State Receptor Theories in Tropane (B1204802) Alkaloid Context

Kinetic Aspects of Ligand-Receptor Interactions

The interaction between a ligand and its receptor is a dynamic process characterized by the rates of association and dissociation. frontiersin.org Understanding these kinetic aspects is crucial for elucidating the mechanism of action and the duration of effect of a compound. For Tropine benzylate, a muscarinic antagonist, studies have focused on its binding kinetics with muscarinic acetylcholine receptors. wikipedia.org

Kinetic studies of ligand-receptor interactions often involve measuring the forward rate constant (kon), which represents the formation of the ligand-receptor complex, and the reverse rate constant (koff), which represents the dissociation of this complex. frontiersin.orgnih.gov The ratio of these two constants (koff/kon) determines the equilibrium dissociation constant (Kd), a measure of the ligand's binding affinity.

Research on muscarinic antagonists often employs radioligand binding assays to determine these kinetic parameters. For instance, studies have utilized radiolabeled antagonists like [3H]quinuclidinyl benzilate ([3H]QNB) to investigate the binding properties of muscarinic receptors. pnas.orgjneurosci.org These experiments typically measure the rate at which the radioligand binds to the receptor and the rate at which it dissociates upon addition of a high concentration of an unlabeled competitor.

In the context of Tropine benzylate and its analogs, kinetic studies have been instrumental in characterizing their interactions with muscarinic receptors. For example, kinetic analysis of the binding of L-quinuclidinyl benzilate to muscarinic receptors has been performed, providing insights into the isomerization of the receptor-ligand complex. ut.ee Such studies reveal that the binding process can be more complex than a simple bimolecular interaction, sometimes involving conformational changes in the receptor upon ligand binding.

The quantitative estimation of cerebral muscarinic receptors has been investigated using [11C]tropanyl benzilate and positron emission tomography (PET). nih.gov This in vivo imaging technique allows for the kinetic modeling of receptor binding. nih.gov Various modeling approaches can be applied to PET scan data to derive measures of relative receptor density and binding rate constants. nih.gov These models range from simplified methods, like using a single late scan, to more complex multi-compartment models that account for transport and both specific and non-specific binding. nih.gov Studies have shown that while simpler models can provide a rank order of receptor density, more complex models yield a more linear relationship between the estimated receptor density and the actual density, though they can be more susceptible to noise. nih.gov

The table below summarizes findings from a study that evaluated different kinetic modeling approaches for [11C]tropanyl benzilate binding to muscarinic receptors. nih.gov

| Kinetic Modeling Method | Description | Key Finding |

| Single "late" scan | Uses relative tracer concentration values from a single scan taken at a later time point. | Provides a non-linear but rank-ordered measure of receptor density. nih.gov |

| Graphic analysis (Patlak plot) | A slope estimate from a graphical representation of tracer uptake over time. | Similar to the single late scan, yields a non-linear but rank-ordered index of receptor density. nih.gov |

| Two-compartment, two-parameter model | Models transport and total ligand distribution volume. | Offers a more complex and potentially more accurate measure of receptor density. nih.gov |

| Three-compartment, two-parameter model | Fixes the free+nonspecific distribution volume to a reference region value (e.g., cerebellum). | Provides reliable receptor density information. nih.gov |

| Hybrid model | Uses an early scan for transport, a fixed value for free+nonspecific distribution, and a late scan for the binding rate constant. | Considered an appropriate level of complexity for estimating relative muscarinic receptor density. nih.gov |

| Three-compartment, three-parameter model | A more complex model with additional parameters. | While providing detailed information, it is more prone to noise propagation. nih.gov |

Structure Activity Relationship Sar and Quantitative Sar Qsar Investigations

Identification of Key Structural Features for Biological Activity

The biological activity of tropine (B42219) benzylate and related compounds is not a monolithic property but rather the result of a synergistic interplay between its core components: the tropane (B1204802) scaffold, the stereochemical orientation of its substituents, and the benzylate moiety. researchgate.netbiocrick.com

Importance of Tropane Scaffold Modifications

The 8-azabicyclo[3.2.1]octane core, known as the tropane scaffold, is a recurring motif in a multitude of FDA-approved drugs, underscoring its pharmacological importance. nih.govacs.org This rigid bicyclic structure serves as a crucial framework for orienting functional groups in a precise three-dimensional arrangement, which is paramount for effective receptor interaction. nih.govacs.orginhn.org Modifications to this scaffold, such as altering the position of the nitrogen atom or introducing unsaturation, have been explored to understand their impact on biological activity. inhn.org For instance, the synthesis of various tropane-related scaffolds has been a key strategy in creating diverse molecular libraries for screening and identifying novel bioactive compounds. researchgate.net

Research has shown that even subtle changes to the tropane ring can significantly influence pharmacological properties. biocrick.com The methylated nitrogen within the bicyclic core is a key feature, acting as a structural analog of acetylcholine (B1216132). iastate.edu The development of synthetic strategies that allow for late-stage functionalization at various positions on the tropane scaffold (N8, C3, C6, or C7) is critical for modulating the biological properties of these molecules and for conducting detailed structure-activity relationship (SAR) studies. nih.govacs.org

Influence of Stereochemistry on Receptor Interactions

Stereochemistry plays a pivotal role in the interaction of tropine derivatives with their biological targets, particularly muscarinic receptors. mdpi.comnih.gov The spatial arrangement of atoms and functional groups dictates the affinity and efficacy of the compound. The pharmacological action of tropane alkaloids is highly stereoselective, with significant differences in potency observed between enantiomers. mdpi.comnih.gov

For example, in the case of hyoscyamine (B1674123), the S-(–)-isomer is estimated to be 30 to 300 times more potent than the R-(+)-isomer. mdpi.comnih.gov This disparity arises from the different affinities of the stereoisomers for the binding sites on muscarinic receptors. mdpi.comnih.gov Similarly, studies on other tropane analogs have consistently shown that one enantiomer exhibits significantly higher affinity and activity compared to its mirror image. d-nb.inforesearchgate.netnih.gov

The orientation of the substituent at the C3 position of the tropane ring is particularly critical. The 3α-tropanol (tropine) and 3β-tropanol (pseudotropine) configurations lead to compounds with distinct biological profiles. nih.gov This stereospecificity underscores the precise geometric requirements of the receptor binding pocket. Intramolecular hydrogen bonding has been suggested as a possible explanation for the observed stereoselectivity in some anticholinergic agents. nih.gov

Contributions of the Benzylate Moiety to Receptor Affinity

The benzylate portion of tropine benzylate is a major contributor to its affinity for muscarinic and other receptors. researchgate.net This bulky, lipophilic group is involved in crucial hydrophobic interactions within the receptor's binding pocket. ijpsr.com The two phenyl rings of the benzilate group can engage with aromatic amino acid residues, such as tyrosine and tryptophan, which are often present in the binding sites of cholinergic receptors. inhn.org

The nature and substitution pattern of the aromatic rings in the esterifying acid can significantly modulate receptor affinity and selectivity. Structure-activity relationship studies have shown that the size and electronic properties of the substituents on the phenyl rings influence the binding characteristics. nih.gov For instance, the introduction of substituents on the benzyl (B1604629) group at the C3 position of the tropane scaffold has been shown to be important for forming hydrophobic interactions that lead to good binding affinities. ijpsr.com The use of radiolabelled ligands like [3H]quinuclidinyl benzilate has been instrumental in characterizing muscarinic receptors and understanding the binding interactions of such compounds. nih.govresearchgate.netnih.govumich.edu

Development of Quantitative Structure-Activity Relationship Models

To move beyond qualitative descriptions of SAR, researchers have developed quantitative structure-activity relationship (QSAR) models. These models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orglongdom.orgsilae.it

Mathematical Models for Predicting Activity

QSAR models are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties or structural descriptors. wikipedia.orglongdom.orgsilae.it The fundamental principle is that the biological activity of a molecule is a function of its structural features. wikipedia.org

The general form of a QSAR model can be expressed as: Activity = f(molecular descriptors) + error wikipedia.org

Various statistical methods are employed to develop these models, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. longdom.org

Non-linear Regression: This approach is used when the relationship between structure and activity is not linear. scirp.org

Artificial Neural Networks (ANN): ANNs are powerful computational tools that can model complex, non-linear relationships and have shown significant predictive ability in QSAR studies. scirp.org

These models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. wikipedia.orgsilae.it Computational tools and machine learning algorithms are increasingly being used to predict not only the activity but also the biosynthetic pathways for novel tropane alkaloid derivatives. researchgate.netpnas.orgpnas.org

Correlation of Molecular Descriptors with Pharmacological Effects

The predictive power of a QSAR model relies on the appropriate selection of molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of a molecule. longdom.org For tropine benzylate and its analogs, relevant descriptors often include:

| Descriptor Category | Examples | Relevance to Pharmacological Effects |

| Constitutional | Molecular Weight, Number of atoms | Relates to the overall size and composition of the molecule. |

| Topological | Connectivity indices, Shape indices | Describes the branching and overall shape of the molecule, which influences how it fits into a receptor binding site. researchgate.net |

| Geometrical | Molecular surface area, Volume | Provides information about the three-dimensional structure and steric requirements for binding. |

| Quantum Chemical | Chemical potential (μ), Polarizability (α) | Reflects the electronic properties of the molecule, such as its ability to participate in electrostatic and polarization interactions with the receptor. scirp.org |

| Physicochemical | Lipophilicity (logP), pKa | Lipophilicity is crucial for crossing biological membranes and for hydrophobic interactions within the receptor. pKa determines the ionization state of the molecule at physiological pH, which is critical for ionic interactions. |

This table is interactive. You can sort and filter the data.

The correlation of these descriptors with pharmacological effects, such as receptor binding affinity or functional activity, allows for the development of robust QSAR models. longdom.orgscirp.org For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to benztropine (B127874) analogs to understand the steric and electrostatic fields around the molecules that are important for receptor binding. nih.gov These models provide a quantitative framework for understanding the SAR of tropine derivatives and for the rational design of new therapeutic agents.

Advanced Analytical Methodologies for Tropine Benzylate Hcl Research

Chromatographic Techniques for Separation and Characterization

Chromatography stands as a cornerstone for the separation and characterization of Tropine (B42219) benzylate HCl. Both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) play pivotal roles in its analytical workflow.

High-Performance Liquid Chromatography (HPLC) Development and Validation for Research

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of Tropine benzylate HCl. researchgate.netresearchgate.netijpsjournal.com The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation.

Method Development: The development of an HPLC method for Tropine benzylate HCl typically involves a reversed-phase approach. researchgate.net Key considerations include the selection of an appropriate stationary phase (e.g., C18 column), mobile phase composition, flow rate, and detection wavelength. ijpsjournal.comnih.gov For tropane (B1204802) alkaloids like Tropine benzylate HCl, the mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netmdpi.com Adjusting the pH of the buffer is critical for controlling the ionization and retention of the basic tropane moiety. nih.gov

Validation: Once developed, the HPLC method must be validated according to established guidelines to ensure its suitability for its intended purpose. ijpsjournal.comcore.ac.uk Validation parameters typically include:

Specificity: The ability of the method to exclusively assess the analyte in the presence of other components. ijpsjournal.comfagron.de

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a specific range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. ijpsjournal.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijpsjournal.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. ijpsjournal.com

Table 1: Illustrative HPLC Method Parameters for Tropane Alkaloid Analysis

| Parameter | Condition | Source |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netnih.gov |

| Mobile Phase | Phosphate buffer (pH 3.2) : Methanol (70:30 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 225 nm | nih.gov |

| Temperature | Ambient | nih.gov |

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of chemical reactions, such as the synthesis of Tropine benzylate HCl. core.ac.ukresearchgate.net Its simplicity, speed, and cost-effectiveness make it ideal for tracking the progress of a reaction by observing the disappearance of starting materials and the appearance of the desired product. ijrti.org

In the synthesis of Tropine benzylate HCl, which can be achieved through the transesterification of tropine with methyl benzilate, TLC can be used to monitor the conversion. wikipedia.org A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials (tropine and methyl benzilate) as references. The plate is then developed in a suitable solvent system.

The choice of the mobile phase is crucial for achieving good separation. For tropane alkaloids, a common mobile phase consists of a mixture of chloroform, methanol, and aqueous ammonia (B1221849). akjournals.com The ammonia helps to suppress the ionization of the basic nitrogen atom, leading to better spot shapes. akjournals.com After development, the spots are visualized, often using a visualizing agent like Dragendorff's reagent, which produces characteristic colored spots with alkaloids. acs.org The relative positions of the spots (Rf values) allow for the identification of the components in the reaction mixture. researchgate.net

Table 2: Example TLC System for Monitoring Tropane Alkaloid Synthesis

| Parameter | Description | Source |

| Stationary Phase | Silica gel 60 F254 | nih.gov |

| Mobile Phase | Chloroform : Methanol : 25% Ammonium Hydroxide (B78521) (75:15:1.6 v/v/v) | nih.gov |

| Visualization | Dragendorff's reagent | acs.org |

| Application | Monitoring the conversion of tropine to Tropine benzylate HCl | wikipedia.org |

Spectroscopic Methods for Structural Elucidation

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Tropine benzylate HCl. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. nih.gov The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (351.44 g/mol for the free base), as well as characteristic fragment ions that provide structural information. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the Tropine benzylate HCl molecule. sathyabama.ac.in Key absorption bands would include those for the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the C-O stretching of the ester, as well as aromatic C-H and C=C stretching vibrations from the phenyl rings of the benzilate group.

Method Development for Research Purity and Identity Confirmation

Ensuring the purity and confirming the identity of Tropine benzylate HCl in a research setting is paramount. core.ac.uk This involves the development and application of validated analytical methods.

The development of methods for purity and identity confirmation often relies on a combination of chromatographic and spectroscopic techniques. core.ac.ukutas.edu.au HPLC, with its high resolving power, is a primary tool for assessing purity. selleckchem.com A validated HPLC method can separate the main compound from any impurities, such as starting materials, by-products from the synthesis, or degradation products. fagron.de The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. ijpsjournal.com

Identity confirmation is typically achieved by comparing the analytical data of the synthesized compound with that of a known reference standard. This comparison can involve:

Co-chromatography: Injecting a mixture of the sample and the reference standard into an HPLC system. The appearance of a single, sharp peak confirms that the two substances are identical under those chromatographic conditions.

Spectroscopic Comparison: Overlaying the NMR, MS, and IR spectra of the sample with those of the reference standard. A perfect match of the spectra provides definitive confirmation of the compound's identity.

Method development for purity and identity should follow a systematic approach, considering factors like the potential impurities and the required level of sensitivity. core.ac.uk The validation of these methods ensures their reliability and reproducibility for routine use in a research environment. ijpsjournal.com

Computational and Theoretical Chemistry Approaches in Tropine Benzylate Hcl Research

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are cornerstone techniques in the computational investigation of tropine (B42219) benzylate HCl. These methods allow for the visualization and analysis of the molecule's three-dimensional structure and its dynamic behavior over time.

Conformational Analysis and Energy Landscapes

Tropine benzylate, the active component of tropine benzylate HCl, possesses significant conformational flexibility due to its tropane (B1204802) ring system and the ester linkage to the bulky benzilate group. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule. Understanding the preferred conformations is crucial as it directly influences how the molecule interacts with its biological targets.

Computational methods are used to map the potential energy surface of tropine benzylate, revealing the various energy minima (stable conformers) and the energy barriers between them. This "energy landscape" provides a comprehensive picture of the molecule's flexibility and the relative populations of different conformations. For instance, the orientation of the benzilate group relative to the tropane ring is a key determinant of its biological activity.

Ligand-Receptor Docking and Interaction Predictions

One of the most powerful applications of molecular modeling is ligand-receptor docking. This technique computationally predicts the preferred orientation of a ligand (in this case, tropine benzylate) when it binds to a receptor, such as the muscarinic acetylcholine (B1216132) receptors. Docking simulations place the tropine benzylate molecule into the three-dimensional structure of the receptor's binding site and calculate a "docking score," which estimates the binding affinity.

These simulations can predict key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For tropine benzylate, docking studies can elucidate how the tropane moiety and the benzilate group interact with specific amino acid residues within the muscarinic receptor binding pocket. This information is invaluable for understanding the basis of its antagonistic activity and for predicting how structural modifications might alter its binding affinity and selectivity.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic properties of tropine benzylate HCl. These methods can accurately predict a wide range of molecular characteristics that are not directly accessible through classical molecular modeling.

Electronic Structure and Reactivity Studies

Quantum chemical calculations can determine the electronic structure of tropine benzylate, including the distribution of electron density and the energies of its molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The distribution of electrostatic potential on the molecular surface can identify regions that are prone to electrophilic or nucleophilic attack, offering insights into the molecule's chemical reactivity.

These studies are fundamental to understanding the intrinsic properties of the molecule that govern its interactions. For example, the calculated partial charges on the atoms of tropine benzylate can help to explain the nature and strength of its interactions with the amino acid residues of its target receptor.

Predicting Molecular Properties for Research Applications

Beyond electronic structure, quantum chemical calculations can predict a variety of molecular properties that are essential for research and drug development. These properties include, but are not limited to, dipole moment, polarizability, and vibrational frequencies, which can be correlated with experimental spectroscopic data (e.g., infrared spectra) to validate the computational models.

The ability to accurately predict these properties in silico can guide experimental efforts and provide a more detailed interpretation of experimental results. For researchers, this means a more efficient path to understanding the molecule's behavior and its potential applications.

In Silico Approaches for Investigating Molecular Design Principles

The insights gained from molecular modeling and quantum chemical calculations feed directly into the rational design of new molecules. In silico approaches allow for the virtual screening of large libraries of compounds and the targeted design of novel analogs of tropine benzylate with improved properties.

By understanding the key structural features and electronic properties required for potent activity at muscarinic receptors, researchers can computationally design new molecules and predict their binding affinities before they are synthesized in the laboratory. This structure-based drug design approach can involve modifying the tropane skeleton, altering the ester linker, or changing the substituents on the benzilate rings. The goal is to optimize the molecule's interaction with the receptor to enhance potency, selectivity, or other desirable pharmacological properties. These computational strategies significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Preclinical Mechanistic Research Models for Investigating Tropine Benzylate Hcl

In Vitro Experimental Models for Mechanistic Elucidation

In vitro models are fundamental in the initial stages of pharmacological characterization, providing a controlled environment to study the direct effects of a compound on biological components, free from the complexities of a whole organism.

Cell-based assays are crucial for identifying the specific molecular targets of Tropine (B42219) benzylate HCl and understanding its influence on cellular signaling. As a muscarinic antagonist, its primary interaction is with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors (GPCRs). wikipedia.org

Receptor Binding Assays: Radioligand binding assays are a cornerstone for characterizing the affinity of Tropine benzylate HCl for different muscarinic receptor subtypes (M1-M5). sygnaturediscovery.com These assays typically utilize cell membranes from transfected cell lines, such as Chinese Hamster Ovary (CHO) cells, that express a single human muscarinic receptor subtype. acs.org This allows for a precise determination of the compound's binding profile.

In these assays, a radiolabeled ligand with known affinity for the receptor, such as [3H]quinuclidinyl benzilate ([3H]QNB), is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (Tropine benzylate HCl). acs.org By measuring the displacement of the radioligand, the inhibitory constant (Ki) of Tropine benzylate HCl can be calculated, which indicates its binding affinity for the specific receptor subtype. sygnaturediscovery.com Saturation binding experiments can also be performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. sygnaturediscovery.comnih.gov

Functional Assays: Beyond binding, functional assays are employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For an antagonist like Tropine benzylate HCl, these assays measure its ability to block the response induced by a known muscarinic agonist (e.g., carbachol (B1668302) or oxotremorine-M). acs.orgnih.gov The functional response can be quantified by measuring changes in the levels of intracellular second messengers, such as inositol (B14025) phosphates (IP) for Gq-coupled receptors (M1, M3, M5) or cyclic AMP (cAMP) for Gi-coupled receptors (M2, M4). nih.govnih.gov

| Assay Type | Purpose | Typical Cell Line | Measurement | Key Parameters Determined |

| Radioligand Competition Binding | To determine the affinity of Tropine benzylate HCl for specific muscarinic receptor subtypes. | CHO or HEK293 cells transfected with M1, M2, M3, M4, or M5 receptors. | Displacement of a radiolabeled antagonist (e.g., [3H]QNB). | Inhibitory Constant (Ki) |

| Second Messenger Assays (e.g., IP-One, cAMP) | To assess the functional antagonism of Tropine benzylate HCl at muscarinic receptors. | Transfected cell lines expressing specific muscarinic receptor subtypes. | Inhibition of agonist-induced changes in inositol phosphate (B84403) or cAMP levels. | IC50, Schild analysis (pA2) |

| Reporter Gene Assays | To measure the inhibition of receptor-mediated gene transcription. | Cell lines with a reporter gene (e.g., luciferase) linked to a response element. | Reduction in agonist-induced reporter gene expression. | IC50 |

Isolated tissue preparations serve as an ex vivo model to study the physiological effect of Tropine benzylate HCl on smooth muscle and other tissues containing muscarinic receptors. These models bridge the gap between molecular assays and whole-animal studies.

Commonly used preparations include the guinea pig ileum, rat jejunum, and rabbit jejunum, which contain a high density of muscarinic receptors that mediate smooth muscle contraction. nih.govmiperknlapindia.ac.in In a typical experiment, a segment of the tissue is suspended in an organ bath containing a physiological salt solution, and its contractions are recorded. miperknlapindia.ac.in The addition of a muscarinic agonist like acetylcholine or carbachol will induce a dose-dependent contraction of the tissue.

To investigate the antagonistic properties of Tropine benzylate HCl, the tissue is pre-incubated with the compound before adding the agonist. An antagonist will cause a rightward shift in the agonist's concentration-response curve, indicating that a higher concentration of the agonist is required to produce the same level of contraction. nih.gov The magnitude of this shift can be used to quantify the potency of the antagonist, often expressed as a pA2 value derived from a Schild plot analysis. miperknlapindia.ac.innih.gov Early studies on tropine benzylate demonstrated its ability to relax smooth muscle. wikipedia.org

| Tissue Preparation | Animal Source | Primary Receptors Studied | Typical Agonist Used | Measured Response |

| Ileum | Guinea Pig, Rat | Muscarinic (M3), Histaminic | Acetylcholine, Carbachol, Histamine (B1213489) | Smooth muscle contraction |

| Jejunum | Rat, Rabbit | Muscarinic | Acetylcholine, Furtrethonium | Smooth muscle contraction |

| Atria | Rat | Muscarinic (M2) | Carbachol | Heart rate, Force of contraction |

| Bladder Detrusor Muscle | Rat, Guinea Pig | Muscarinic (M3) | Acetylcholine, Carbachol | Smooth muscle contraction |

Cell-Based Assays for Receptor Function and Signaling Pathways

In Vivo Animal Models for Systemic Mechanistic Investigations

In vivo models are indispensable for understanding the complex physiological and behavioral effects of Tropine benzylate HCl within a living organism, including its influence on the central and peripheral nervous systems.

The choice of animal model is critical and often depends on the specific research question. Rodents (mice and rats) are frequently used for initial in vivo screening and mechanistic studies due to their well-characterized physiology and the availability of transgenic models. nih.gov Larger animals like dogs and monkeys have been used in the study of related anticholinergic compounds to assess autonomic functions and effects on the central nervous system. wikipedia.orgnih.gov

To investigate the effects of a muscarinic antagonist like Tropine benzylate HCl on neurotransmitter systems, researchers may use pharmacological challenge models. For instance, the administration of a potent muscarinic agonist, such as pilocarpine (B147212) or oxotremorine, can induce a range of central and peripheral cholinergic effects, including tremors, salivation, and seizures. nih.gov The ability of Tropine benzylate HCl to prevent or reverse these effects provides a measure of its in vivo anticholinergic potency. Furthermore, techniques like in vivo microdialysis can be used in conscious animals to measure changes in the extracellular levels of acetylcholine and other neurotransmitters in specific brain regions following the administration of Tropine benzylate HCl.

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a powerful tool to establish a quantitative link between the concentration of a drug in the body over time (pharmacokinetics) and its observed pharmacological effect (pharmacodynamics).

Pharmacokinetic (PK) studies would determine the absorption, distribution, metabolism, and elimination (ADME) profile of Tropine benzylate HCl. Following administration (e.g., intravenous or oral), blood samples are collected at various time points to measure the concentration of the parent drug and its metabolites. nih.gov For a centrally acting agent, it is also crucial to determine its ability to cross the blood-brain barrier and its concentration in the brain. nih.gov Studies on the related compound benztropine (B127874) have shown it has high permeability across the blood-brain barrier, which is essential for its central anticholinergic effects. nih.gov

Pharmacodynamic (PD) studies run in parallel would measure a relevant physiological or behavioral endpoint. For Tropine benzylate HCl, this could include the inhibition of agonist-induced salivation, changes in heart rate, pupil dilation, or effects on cognitive function in behavioral models. nih.gov

By integrating PK and PD data, researchers can build a model that correlates drug concentrations at the site of action (e.g., the brain) with the intensity and duration of the pharmacological response. This provides critical insights into the relationship between exposure and effect, helping to understand the compound's mechanism of action in a dynamic, systemic context.

Model Selection for Studying Neurotransmitter Systems

Interplay Between In Vitro and In Vivo Mechanistic Findings

A comprehensive understanding of the mechanism of action of Tropine benzylate HCl is achieved by integrating the findings from both in vitro and in vivo models.

In vitro binding affinities for different muscarinic receptor subtypes can help to predict the in vivo effects of the compound. For example, high affinity for M3 receptors, as determined in cell-based assays, would suggest potent effects on smooth muscle contraction and glandular secretion, which can then be confirmed in isolated tissue preparations and in whole-animal studies (e.g., by measuring inhibition of salivation or bladder contraction). nih.gov

Similarly, the anticholinergic potency determined in an isolated guinea pig ileum preparation can be compared with the doses required to produce anticholinergic effects in vivo. nih.gov Discrepancies between in vitro potency and in vivo efficacy can point to important pharmacokinetic factors, such as poor absorption, rapid metabolism, or inability to reach the target organ in sufficient concentrations. nih.govnih.gov

Ex vivo receptor occupancy studies provide a direct link between the in vitro and in vivo data. In these experiments, an animal is treated with Tropine benzylate HCl, and after a certain period, tissues of interest (e.g., brain, heart) are collected. The degree to which the compound is bound to its target receptors in these tissues is then measured using techniques similar to in vitro binding assays. sygnaturediscovery.com This allows researchers to correlate the administered dose with the actual target engagement in a specific organ, and in turn, with the observed pharmacodynamic response. This integrated approach is essential for building a complete picture of the pharmacological profile of Tropine benzylate HCl.

Historical and Evolving Academic Research Paradigms

Evolution of Research Techniques Applied to Tropine (B42219) Benzylate HCl

The investigation of tropine benzylate hydrochloride and other tropane (B1204802) alkaloids has been significantly advanced by the evolution of analytical and research techniques. Initially, research relied on classical chemical methods for isolation and characterization. However, the 20th and 21st centuries have seen the advent of powerful instrumental techniques that provide unprecedented detail about the structure, purity, and behavior of these compounds.

Chromatographic techniques have become indispensable for the analysis of tropane alkaloids. researchgate.netresearchgate.net High-performance liquid chromatography (HPLC) is one of the most frequently used methods for separating and quantifying compounds like atropine (B194438), scopolamine (B1681570), and their derivatives. researchgate.netresearchgate.net Reversed-phase C-18 columns are commonly employed for these analyses. researchgate.net Gas chromatography (GC) is another powerful technique, often coupled with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS), for the separation and identification of tropane alkaloids. researchgate.netindustry.gov.au For GC analysis, derivatization is sometimes necessary to improve the volatility and thermal stability of the compounds. researchgate.net

For the definitive structural elucidation and confirmation of tropine benzylate HCl, a combination of spectroscopic methods is typically employed.